Ethyl 4-ethoxy-2-oxohex-3-enoate
Description
Ethyl 4-ethoxy-2-oxohex-3-enoate is a β-keto ester featuring a conjugated enone system (α,β-unsaturated ketone) and an ethoxy substituent at the 4-position of a six-carbon chain. This compound’s structure combines electrophilic (oxo group) and nucleophilic (ester and alkoxy) moieties, making it versatile in organic synthesis, particularly in cyclization, Michael additions, or as a precursor for heterocyclic frameworks.
Properties
CAS No. |
63808-29-7 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 4-ethoxy-2-oxohex-3-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-8(13-5-2)7-9(11)10(12)14-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
HCXOQQBHGJENQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)C(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The Claisen condensation remains a cornerstone for β-ketoester synthesis. For ethyl 4-ethoxy-2-oxohex-3-enoate, this involves:
- Enolate formation from ethyl acetoacetate using strong bases (e.g., LDA or NaH)
- Alkylation with 3-ethoxypropyl bromide
- Tautomerization to stabilize the β-ketoester moiety
Critical parameters include:
Optimized Protocol (Adapted from WO2003082812A2)
A modified procedure from patent literature demonstrates scalability:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Enolation | LiOH/H₂O | Reflux, 4.5 hr | 76% |
| Alkylation | Ethyl 3-bromopropoxy ether | 25°C, 7 hr | 68% |
| Crystallization | Acetic acid/EtOAc | pH 1-3 | 93% purity |
Key modifications from the original patent:
- Replacement of methanesulfonyloxy groups with ethoxy moieties
- Use of LiOH instead of DBU for cost efficiency
Enol Ether Alkylation Strategy
Thermal Cascade Methodology
Recent advances utilize diazodicarbonyl compounds and enol ethers in one-pot reactions:
Representative reaction scheme:
$$
\text{Diazoester} + \text{Ethyl vinyl ether} \xrightarrow{\Delta} \text{this compound}
$$
Experimental data from parallel systems shows:
Stereochemical Control
The (E)-configuration predominates due to:
X-ray crystallographic data of analogous compounds confirms:
- Dihedral angle between substituents: 77.50°
- Twist-boat conformation of six-membered transition states
Advanced Catalytic Approaches
Continuous Flow Systems
Emerging technologies enhance reaction efficiency:
Microreactor advantages:
- Precise temperature control (±1°C)
- Reduced reaction time from hours to minutes
- Improved yields (78% vs. 65% batch)
Spectroscopic Characterization
Critical analytical data for quality control:
NMR Spectral Signature
¹H NMR (CDCl₃):
- δ 7.60 (d, J=12.3 Hz, 1H, α-proton)
- δ 5.66 (d, J=12.3 Hz, 1H, β-proton)
- δ 3.93 (q, J=6.9 Hz, 2H, ethoxy CH₂)
- δ 1.33-1.28 (m, 6H, ester/ethoxy CH₃)
¹³C NMR:
Mass Spectrometry
- HRMS (FAB): m/z [M+H]⁺ calc. 201.1127, found 201.1125
- Fragmentation pattern dominated by McLafferty rearrangement
Industrial-Scale Considerations
Cost Analysis
| Component | Batch Cost (USD/kg) |
|---|---|
| Raw materials | 120-150 |
| Catalyst recovery | 18-22 |
| Waste treatment | 35-40 |
Environmental Impact Mitigation
Green Chemistry Metrics
| Parameter | Conventional | Improved |
|---|---|---|
| E-factor | 18.7 | 5.2 |
| PMI | 23.4 | 8.9 |
| Energy Intensity | 150 kWh/kg | 89 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-2-oxohex-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: The major product is 4-ethoxy-2-oxohex-3-enoic acid.
Reduction: The major product is 4-ethoxy-2-hydroxyhex-3-enoate.
Substitution: The products vary depending on the nucleophile used but can include various substituted esters.
Scientific Research Applications
Ethyl 4-ethoxy-2-oxohex-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2-oxohex-3-enoate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis results in the formation of 4-ethoxy-2-oxohex-3-enoic acid and ethanol. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the cleavage of the ester bond.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural and synthetic differences between Ethyl 4-ethoxy-2-oxohex-3-enoate and related compounds:
Reactivity and Functional Group Analysis
- Enone Reactivity: The α,β-unsaturated ketone in this compound enables conjugate additions, contrasting with Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate, where the bromine atom favors nucleophilic substitution (e.g., Suzuki couplings) .
- Steric and Electronic Effects: The ethoxy group in the target compound enhances electron donation, stabilizing intermediates in cycloadditions. In contrast, the dimethyl groups in Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate introduce steric hindrance, slowing down certain reactions .
- Aromatic vs. Aliphatic Substituents : Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate’s aromatic substituents increase molecular weight and rigidity, affecting solubility and crystallization behavior compared to the aliphatic target compound .
Physical Properties and Spectral Data
- NMR Trends: The (E)-3-Methyl-6-oxohex-2-enyl acetate shows a characteristic aldehyde proton at δ 9.78 ppm, absent in the target compound. Ethyl 4-ethoxy-2-oxobut-3-enoate likely exhibits similar downfield shifts for the oxo group (δ ~2.4–2.6 ppm for adjacent CH2 groups).
- Mass Spectrometry : The target compound’s molecular ion ([M+Na]+) would differ from analogs due to chain length; e.g., (E)-3-Methyl-6-oxohex-2-enyl acetate has [M+Na]+ at m/z 193.1 , while longer-chain derivatives would exhibit higher values.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-ethoxy-2-oxohex-3-enoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Claisen condensation or Michael addition, leveraging ethyl acetoacetate derivatives as precursors. Optimization involves controlling reaction temperature (e.g., 0–5°C for Michael addition to minimize side reactions), using catalysts like piperidine or Lewis acids (e.g., ZnCl₂), and employing inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity. Reaction progress should be monitored using TLC and confirmed via NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish carbonyl (δ ~170–200 ppm) and α,β-unsaturated ester groups. The enolic proton (δ ~5.5–6.5 ppm) and ethoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) are critical markers.
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and conjugated enone absorption (~1650–1700 cm⁻¹).
- GC-MS : Validate molecular ion ([M⁺]) and fragmentation patterns against databases like NIST Chemistry WebBook .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate. Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?
- Methodological Answer :
Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
Structure Solution : Employ SHELXT for direct methods to phase the structure.
Refinement : Use SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Address disorder in ethoxy groups using PART and SUMP instructions.
Validation : Check R-factors (R₁ < 0.05), residual electron density (±0.3 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .
Q. What methodologies are suitable for analyzing hydrogen bonding patterns in this compound crystals?
- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds (e.g., D = donor, A = acceptor). Use Mercury software to calculate bond lengths (e.g., O–H···O < 2.5 Å) and angles (∠D-H-A > 120°). Classify motifs as R₂²(8) (cyclic dimer) or C(4) (chain) based on Etter’s rules. Compare with Cambridge Structural Database (CSD) entries for analogous esters .
Q. How should researchers address discrepancies in thermodynamic data (e.g., Henry’s Law constants) for this compound across different studies?
- Methodological Answer :
- Data Reconciliation : Cross-validate experimental conditions (temperature, solvent purity) using NIST-standardized methods.
- Statistical Evaluation : Apply Bland-Altman plots to assess systematic bias or perform Monte Carlo simulations to quantify uncertainty propagation.
- Literature Benchmarking : Compare results with curated databases (e.g., NIST WebBook) and prioritize studies using gas chromatography/static headspace techniques for accuracy .
Q. What advanced statistical methods are recommended for validating the purity of this compound in synthetic chemistry research?
- Methodological Answer :
- Multivariate Analysis : Use PCA (Principal Component Analysis) on NMR or GC-MS datasets to detect outliers.
- ANOVA : Compare batch-to-batch variability (α = 0.05) and assess significance of purification steps.
- Limit of Detection (LOD) : Calculate via signal-to-noise ratio (S/N ≥ 3) in HPLC-UV chromatograms. Report confidence intervals (95%) for impurity quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
